4-chloro-N-(6-methylpyridin-2-yl)butanamide
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Description
4-chloro-N-(6-methylpyridin-2-yl)butanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(6-methylpyridin-2-yl)butanamide consists of a butanamide group attached to a 6-methylpyridin-2-yl group via a nitrogen atom, and a chlorine atom attached to the fourth carbon of the butanamide group .Physical And Chemical Properties Analysis
4-chloro-N-(6-methylpyridin-2-yl)butanamide is a solid at room temperature . More detailed physical and chemical properties are not available in the web search results.Scientific Research Applications
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Crystallography
- Summary of Application : The compound “4-chloro-N-(6-methylpyridin-2-yl)butanamide” has been studied in the field of crystallography . The short exocyclic N-C bond lengths indicate resonance in the thiourea part of the molecule .
- Methods of Application : The title compound is stabilized by an intramolecular N-H⋯N hydrogen bond, which results in the formation of a six-membered ring . It shows a synperiplanar conformation between the thiocarbonyl group and the pyridine group . Intermolecular N-H⋯S and C-H⋯O interactions are also present .
- Results or Outcomes : The study provides insights into the structural properties of the compound, which could be useful in various applications, such as drug design and materials science .
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Chemistry
- Summary of Application : The compound “4-chloro-N-(6-methylpyridin-2-yl)butanamide” is used as an intermediate in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the chemical synthesis were not provided in the source .
properties
IUPAC Name |
4-chloro-N-(6-methylpyridin-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11/h2,4-5H,3,6-7H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMWVGDPKDWOAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409284 |
Source
|
Record name | 4-chloro-N-(6-methylpyridin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-methylpyridin-2-yl)butanamide | |
CAS RN |
540796-37-0 |
Source
|
Record name | 4-chloro-N-(6-methylpyridin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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